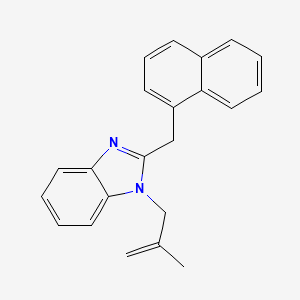

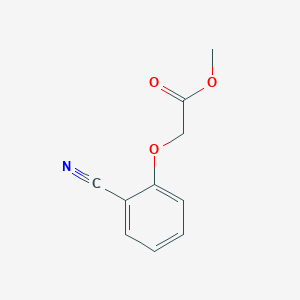

![molecular formula C9H11FN2OS B2496382 2-[(4-Fluorobenzyl)thio]acetohydrazide CAS No. 669709-39-1](/img/structure/B2496382.png)

2-[(4-Fluorobenzyl)thio]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-[(4-Fluorobenzyl)thio]acetohydrazide" is a chemical compound of interest due to its potential application in various fields of chemistry and pharmacology. This analysis delves into the synthesis process, structural and molecular properties, and both physical and chemical behaviors of the compound or its closely related derivatives.

Synthesis Analysis

The synthesis of compounds related to "2-[(4-Fluorobenzyl)thio]acetohydrazide" typically involves the reaction of 4-fluorobenzaldehyde with derivatives of acetohydrazide. For example, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide is synthesized via the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, indicating a method that could be adapted for synthesizing "2-[(4-Fluorobenzyl)thio]acetohydrazide" (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds showcases crystallization in specific systems, such as the monoclinic system with detailed space group parameters. These structures often feature intermolecular hydrogen-bond interactions stabilizing the compound, which is crucial for understanding the molecular geometry and potential reactivity of "2-[(4-Fluorobenzyl)thio]acetohydrazide" (Li Wei-hua et al., 2006).

Applications De Recherche Scientifique

Anticancer Applications

2-[(4-Fluorobenzyl)thio]acetohydrazide derivatives have shown promising results in anticancer studies. Specifically, derivatives like 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazides have been synthesized and their anticancer activity has been evaluated against various cancer cell lines such as C6 (Rat brain glioma), A549 (Human lung adenocarcinoma), MCF-7 (Human breast adenocarcinoma), and HT-29 (Human colorectal adenocarcinoma) using the MTT test. These derivatives have exhibited significant cytotoxic activity and selectivity towards carcinogenic cell lines. Moreover, flow cytometric analysis was performed to identify the death pathway of the carcinogenic cells, showcasing the compound's potential in cancer treatment research (Osmaniye et al., 2018).

Enzyme Inhibition and Biological Activities

Various derivatives of 2-[(4-Fluorobenzyl)thio]acetohydrazide have been synthesized and characterized for their lipase and α-glucosidase inhibition activities. Among them, certain compounds have demonstrated significant anti-lipase and anti-α-glucosidase activities, indicating their potential use in managing conditions like obesity and diabetes (Bekircan et al., 2015). Additionally, these compounds have been evaluated for their antimicrobial and antioxidant activities, with some showing very good scavenging activities, indicating their potential in developing new therapeutic agents (Menteşe et al., 2015).

Antimicrobial Applications

Some derivatives of 2-[(4-Fluorobenzyl)thio]acetohydrazide have shown promising results as antibacterial agents. For instance, a study demonstrated that 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide revealed significant antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), surpassing the effectiveness of certain standard antibacterial compounds (Li et al., 2020).

Structural and Nonlinear Optical Properties

The structural characteristics and nonlinear optical properties of certain hydrazones, including derivatives of 2-[(4-Fluorobenzyl)thio]acetohydrazide, have been explored. These studies have involved synthesis, characterization, and investigation of their third-order nonlinear optical properties, indicating their potential applications in optical device technologies like optical limiters and optical switches (Naseema et al., 2010).

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWGHOWAAGUGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)

![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)

![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)